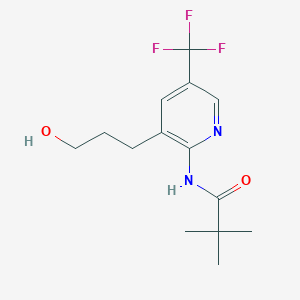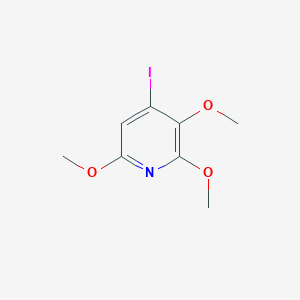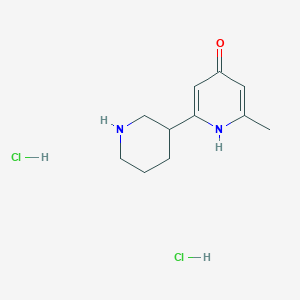![molecular formula C7H5BrN2O2 B1402795 6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one CAS No. 1380571-64-1](/img/structure/B1402795.png)
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one” is a chemical compound with the molecular formula C7H5BrN2O2 . It has an average mass of 229.031 Da and a monoisotopic mass of 227.953430 Da . The compound should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring fused with an oxazine ring . The compound has a bromine atom attached to the 6th position of the pyridine ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
6-Bromo-4,8-dihydro-2H-pyrido-[3,2-d][1,3]oxazin-2-one is a compound related to the broader class of 1,2-oxazines. These compounds can be synthesized through the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which are themselves obtained from the cyclization of specific precursors. The synthesis of oxazines, their use as chiral synthons, and their general reactions are vital in organic chemistry due to their versatility and wide range of applications (Sainsbury, 1991).
Biological and Pharmaceutical Research
In pharmaceutical and biological research, the oxazine scaffold is prevalent. Compounds related to this compound exhibit a broad spectrum of biological activities, making them suitable for various therapeutic applications. Derivatives of this compound have been studied for their potential biological activities, including antibacterial, antituberculous, antimycotic, anthelmintic, and molluscocidal properties. These activities can be modulated by structural modifications, indicating the compound's significance in drug development and medical research (Waisser & Kubicová, 1993).
Catalytic and Chemical Applications
The unique structural features of this compound derivatives enable them to interact effectively with enzymes and receptors in biological systems. These interactions are facilitated by numerous weak interactions due to the compound's peculiar structural feature, making it an important molecule in catalysis and chemical reactions. Research in this area is dynamic and contributes significantly to the development of new synthetic molecules with high therapeutic potency, further underscoring the compound's importance in medicinal chemistry (Verma et al., 2019).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, derivatives of this compound are essential. The compound's derivatives are used in the synthesis of brominated flame retardants, and their environmental concentrations and toxicology are of significant interest. Understanding the environmental impact and toxicokinetics of these compounds is crucial for assessing their environmental footprint and ensuring safe application in various industries (Koch & Sures, 2018).
Eigenschaften
IUPAC Name |
6-bromo-4,8-dihydropyrido[3,2-d][1,3]oxazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-6-2-1-4-5(9-6)3-12-7(11)10-4/h2H,1,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASBHTDBEZJJTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N=C2C1=NC(=O)OC2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1402713.png)
![Methyl 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylate](/img/structure/B1402714.png)
![(E)-Methyl 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)acrylate](/img/structure/B1402717.png)





![(1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-yl)-methyl-amine hydrochloride](/img/structure/B1402723.png)
![6-iodo-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402728.png)
![6-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1402729.png)
![7-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402732.png)
![5-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1402734.png)
![4-Chloro-7-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1402735.png)